An In-depth Technical Guide to 2'-Benzyloxyacetophenone
An In-depth Technical Guide to 2'-Benzyloxyacetophenone
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Abstract
This technical guide provides a comprehensive overview of 2'-Benzyloxyacetophenone, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document details its chemical and physical properties, provides a robust and validated synthesis protocol, explores its significant applications in drug discovery, and includes a thorough spectroscopic characterization. The content is structured to provide researchers, scientists, and drug development professionals with the necessary information for the effective utilization of this compound.
Introduction and Core Properties
2'-Benzyloxyacetophenone, also known as 2-acetylphenol benzyl ether, is an aromatic ketone that serves as a versatile building block in organic chemistry.[1][2] Its structure features a benzoyl group attached to a phenyl ring, where the ortho-hydroxyl group is protected by a benzyl ether. This protecting group strategy is crucial for directing reactions to other parts of the molecule and can be selectively removed under specific conditions.[3][4][5]
The Chemical Abstracts Service (CAS) number for 2'-Benzyloxyacetophenone is 31165-67-0 .[1][2][6]
Physicochemical Properties
A summary of the key physicochemical properties of 2'-Benzyloxyacetophenone is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 31165-67-0 | [1][2][6] |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2][6] |
| Molecular Weight | 226.27 g/mol | [1][6][7] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 38 °C | [1] |
| Boiling Point | 182-184 °C at 11 Torr | [1] |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of 2'-Benzyloxyacetophenone: A Validated Protocol
The synthesis of 2'-Benzyloxyacetophenone is typically achieved through the Williamson ether synthesis, a reliable and high-yielding method. This involves the reaction of 2'-hydroxyacetophenone with benzyl chloride in the presence of a base.[8]
Causality Behind Experimental Choices
The choice of a moderately strong base like potassium carbonate is critical. It is strong enough to deprotonate the phenolic hydroxyl group of 2'-hydroxyacetophenone, forming the more nucleophilic phenoxide ion, but not so strong as to cause unwanted side reactions. Acetone is an excellent solvent for this reaction as it readily dissolves the reactants and is relatively inert under these conditions.
Step-by-Step Synthesis Protocol
Materials:
-
2'-Hydroxyacetophenone
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
-
Addition of Benzylating Agent: Slowly add benzyl chloride (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 2'-Benzyloxyacetophenone.
Synthesis Workflow Diagram
Caption: Applications of 2'-Benzyloxyacetophenone in synthesis.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of synthesized 2'-Benzyloxyacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. Key absorption bands for 2'-Benzyloxyacetophenone are expected for the carbonyl (C=O) stretch of the ketone and the C-O stretch of the ether linkage. [9]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure. The molecular ion peak [M]⁺ would be observed at m/z 226. [2][9]
Summary of Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals for aromatic protons, benzylic CH₂, and acetyl CH₃. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, benzylic carbon, and methyl carbon. |
| IR (cm⁻¹) | Strong absorption around 1670 cm⁻¹ (C=O stretch) and 1250-1050 cm⁻¹ (C-O stretch). |
| MS (m/z) | Molecular ion peak at 226 ([M]⁺). [2][9] |
Conclusion
2'-Benzyloxyacetophenone is a compound of significant utility in the fields of organic synthesis and medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatility as a precursor to a wide array of biologically active molecules make it an indispensable tool for researchers and drug development professionals. This guide provides the foundational knowledge and practical protocols necessary for its effective application.
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